molecular formula C4H7BrN2O2 B1492467 N'-acetyl-2-bromoacetohydrazide CAS No. 1342263-70-0

N'-acetyl-2-bromoacetohydrazide

Cat. No.: B1492467
CAS No.: 1342263-70-0
M. Wt: 195.01 g/mol
InChI Key: UUIZQYBROKSNAD-UHFFFAOYSA-N
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Description

N'-Acetyl-2-bromoacetohydrazide is a brominated acetohydrazide derivative characterized by a bromoacetate group linked to an acetylated hydrazide moiety. Bromo-substituted acetohydrazides are highly reactive due to the electrophilic bromine atom, making them valuable intermediates in organic synthesis, particularly in nucleophilic substitution reactions and the preparation of heterocyclic compounds . The acetyl group enhances stability and modulates solubility, which is critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N'-acetyl-2-bromoacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN2O2/c1-3(8)6-7-4(9)2-5/h2H2,1H3,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSCFEWVLKSAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N'-acetyl-2-bromoacetohydrazide is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its reactivity with various biological molecules. It can form covalent bonds with nucleophiles, leading to the inhibition of specific enzymes or the modification of biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Bromo vs. Cyano Groups:

  • N'-Acetyl-2-Cyanoacetohydrazide (CAS 55819-76-6) replaces bromine with a cyano group. The cyano group increases polarity and participates in cyclization reactions but lacks the leaving-group capability of bromine, reducing its utility in alkylation reactions .
  • Reactivity : Bromo derivatives (e.g., N'-acetyl-2-bromoacetohydrazide) undergo nucleophilic substitutions (e.g., with amines or thiols) to form thioethers or hydrazone derivatives, as seen in the synthesis of benzothiazole-containing analogs .

Aromatic vs. Heterocyclic Substituents :

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide (CAS 343365-38-8) incorporates a benzothiazole ring and methoxy-bromophenyl group. The benzothiazole enhances π-π stacking interactions, while bromine and methoxy groups influence electronic properties and binding affinity in biological systems .
  • N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide (BD, MW 412) features a benzimidazole core linked to a hydroxyacetohydrazide group. The hydroxy group facilitates hydrogen bonding, improving solubility compared to bromo derivatives .

Data Tables

Table 1: Comparative Properties of Acetohydrazide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
This compound* C₄H₆BrN₃O₂ 224.01 Bromo, Acetyl Synthetic Intermediate Inferred
N'-Acetyl-2-cyanoacetohydrazide C₅H₇N₃O₂ 141.13 Cyano, Acetyl Cyclization Substrate
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide C₁₇H₁₃BrN₄O₂S₂ 479.37 Benzothiazole, Bromo, Methoxy Anticancer (hypothesized)
N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide (BD) C₁₉H₁₇N₅O₄ 412.37 Benzimidazole, Hydroxy Anti-inflammatory
N'-(2-Chloroacetyl)-4-ethoxybenzohydrazide C₁₁H₁₂ClN₃O₃ 269.68 Chloro, Ethoxy Antimicrobial

*Theoretical values based on structural analogs.

Biological Activity

N'-acetyl-2-bromoacetohydrazide is a compound with emerging interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula C4H7BrN2O2C_4H_7BrN_2O_2 and a molecular weight of 193.02 g/mol. The presence of the bromoacetyl group and the hydrazide moiety contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 2592315.6231.25
Escherichia coli ATCC 2592262.5125
Pseudomonas aeruginosa ATCC 27853125>2000

The compound exhibited strong activity against Staphylococcus aureus , a common Gram-positive bacterium, while showing moderate effectiveness against Escherichia coli and Pseudomonas aeruginosa , both Gram-negative bacteria. These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on human cell lines have demonstrated that this compound exhibits low cytotoxicity, promoting cell viability at certain concentrations.

Table 2: Cytotoxicity Profile of this compound

Concentration (µM)Cell Viability (%)
0100
50110
10095
20085

The compound increased cell viability at lower concentrations (up to 50 µM), indicating a potential for therapeutic applications without significant toxicity to normal cells.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt cellular processes essential for bacterial survival. Further research is needed to elucidate the specific pathways involved.

Case Studies and Applications

  • Case Study: Antimicrobial Efficacy Against Resistant Strains
    • A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound could inhibit MRSA growth at concentrations comparable to traditional antibiotics, suggesting its potential as an alternative treatment option.
  • Application in Drug Development
    • Researchers are exploring this compound as a scaffold for synthesizing novel derivatives with enhanced biological activity. Its structural properties make it a valuable candidate for further modifications aimed at improving antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-acetyl-2-bromoacetohydrazide
Reactant of Route 2
N'-acetyl-2-bromoacetohydrazide

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